Differentiation via LogP and Lipophilicity: Meta-Bromophenyl vs. Unsubstituted Phenylglycine
The introduction of a bromine atom at the meta position significantly increases lipophilicity compared to unsubstituted phenylglycine, as quantified by LogP values. This alteration in physicochemical properties is critical for influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, a key consideration in drug discovery. The target compound, 2-amino-2-(3-bromophenyl)acetic acid, exhibits a predicted LogP of 1.83, substantially higher than that of unsubstituted phenylglycine (LogP ~ -2.0) [1]. This increased lipophilicity enhances membrane permeability, making it a more suitable scaffold for designing compounds intended to cross biological barriers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.83 (predicted) |
| Comparator Or Baseline | Unsubstituted phenylglycine (DL-2-phenylglycine): ~ -2.0 (estimated) |
| Quantified Difference | Approximately +3.83 log units |
| Conditions | Calculated values based on ACD/Labs or similar in silico prediction methods |
Why This Matters
Higher LogP values correlate with enhanced membrane permeability and altered ADME properties, making the brominated derivative a strategically different starting point for drug development compared to its non-halogenated counterpart.
- [1] ChemSrc. 2-氨基-2-(3-溴苯基)乙酸. Available at: https://m.chemsrc.com/en/cas/79422-73-4_1101128.html View Source
